molecular formula C9H9BrO2 B1618188 p-Bromophenyl propionate CAS No. 23600-77-3

p-Bromophenyl propionate

Cat. No.: B1618188
CAS No.: 23600-77-3
M. Wt: 229.07 g/mol
InChI Key: JPUYGYIPZTYGTI-UHFFFAOYSA-N
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Description

p-Bromophenyl propionate, also known as 4-bromophenyl propionate, is an organic compound with the molecular formula C9H9BrO2. It is a derivative of phenol where the hydrogen atom in the para position is replaced by a bromine atom, and the hydroxyl group is esterified with propionic acid. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Bromophenyl propionate can be synthesized through the esterification of 4-bromophenol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced separation techniques may be employed to streamline the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ester group may be converted to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: 4-bromobenzoic acid.

    Reduction: 4-bromophenylpropanol.

    Substitution: 4-aminophenyl propionate or 4-thiophenyl propionate.

Scientific Research Applications

p-Bromophenyl propionate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of p-bromophenyl propionate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromophenol: Similar structure but lacks the ester group.

    Phenyl propionate: Similar ester group but lacks the bromine atom.

    4-Chlorophenyl propionate: Similar structure with chlorine instead of bromine.

Uniqueness: p-Bromophenyl propionate is unique due to the presence of both the bromine atom and the ester group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(4-bromophenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYGYIPZTYGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178255
Record name p-Bromophenyl propionate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23600-77-3
Record name Phenol, 4-bromo-, 1-propanoate
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Record name 4-Bromophenyl propanoate
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Record name p-Bromophenyl propionate
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Record name p-bromophenyl propionate
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Record name 4-Bromophenyl propanoate
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Synthesis routes and methods I

Procedure details

4-Bromophenol (28.4 g, 0.165 mol) and DMAP (0.17 g, 1.4 mmol) were dissolved in dichloromethane (110 mL). The solution was cooled in an ice-bath and triethylamine (24 mL) was added portionwise. Propionyl chloride (16 g, 0.17 mmol) was then added dropwise and the resulting mixture was stirred at room temperature for 2 hrs. The mixture was washed with water, followed by brine, dried and concentrated to give 4-bromophenyl propionate, which was used in the next step without further purification (34 g, 92%). 1H NMR (MeOD, 400 MHz): 1.12-1.24 (m, 3H), 2.57-2.63 (m, 2H), 7.02-7.06 (m, 2H), 7.51-7.55 (m, 2H).
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethylamine (219 ml) was added to a solution of 4-bromophenol (259 g) and 4-dimethylaminopyridine (1.5 g) in dichloromethane (1000 ml) at 0° C. at such a rate that the temperature did not rise above 20° C. When the addition was complete propionyl chloride (137 ml) was added in portions over 1 hour such that the temperature did not rise above 20° C. Finally, the mixture was stirred at room temperature for 2 hours. Water (700 ml) was added and the layers were separated. The dichloromethane solution was washed with brine (500 ml), dried (MgSO4) and concentrated in vacuo to give the title compound as an oil, 344 g.
Quantity
219 mL
Type
reactant
Reaction Step One
Quantity
259 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
137 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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